molecular formula C10H6Br5N B14505279 3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole CAS No. 64945-33-1

3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole

Cat. No.: B14505279
CAS No.: 64945-33-1
M. Wt: 539.7 g/mol
InChI Key: DOQZEHAEQVKNJH-UHFFFAOYSA-N
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Description

3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole is a brominated indole derivative. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. The bromination of indole compounds often enhances their biological activity, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole typically involves the bromination of 1,2-dimethylindole. This can be achieved through the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of brominated indoles, including this compound, often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove bromine atoms, leading to less brominated indole derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s brominated structure can enhance its interaction with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Brominated indoles are investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound can be used in the development of flame retardants and other industrial materials.

Mechanism of Action

The mechanism of action of 3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the disruption of microbial cell function.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylindole: A less brominated indole derivative with different biological properties.

    4,5-Dibromo-1,2-dimethyl-1H-imidazole: Another brominated heterocycle with distinct chemical and biological characteristics.

Uniqueness

3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole is unique due to its high degree of bromination, which significantly alters its chemical reactivity and biological activity compared to less brominated indoles. This makes it a valuable compound for specific research applications where enhanced interaction with biological targets is desired.

Properties

CAS No.

64945-33-1

Molecular Formula

C10H6Br5N

Molecular Weight

539.7 g/mol

IUPAC Name

3,4,5,6,7-pentabromo-1,2-dimethylindole

InChI

InChI=1S/C10H6Br5N/c1-3-5(11)4-6(12)7(13)8(14)9(15)10(4)16(3)2/h1-2H3

InChI Key

DOQZEHAEQVKNJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C(=C(C(=C2Br)Br)Br)Br)Br

Origin of Product

United States

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